molecular formula C19H19ClN4O2 B2818128 N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-36-8

N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2818128
CAS No.: 866872-36-8
M. Wt: 370.84
InChI Key: RIKGTNARTNACTN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

The compound belongs to a class of new triazole derivatives that have shown valuable pharmacological properties, particularly displaying anti-convulsive activity. These derivatives are considered useful for treating epilepsy and conditions of tension and agitation. Although the specific compound wasn't directly mentioned, this information hints at the potential applications of similar triazole derivatives in medical science for managing neurological disorders (R. Shelton, 1981).

Antimicrobial Activities

Some novel triazole derivatives, including structures similar to the compound , have been synthesized and tested for their antimicrobial activities. These compounds demonstrated good or moderate activities against various test microorganisms, suggesting their potential use in developing new antimicrobial agents (H. Bektaş et al., 2007).

Synthesis and Chemical Structure Analysis

A detailed analysis on the synthesis and chemical structure of triazole derivatives, focusing on methods that lead to compounds with specific functional groups, has been reported. This includes insights into the synthesis processes that yield carboxamide-functionalized triazoles, providing foundational knowledge for the development of novel compounds with potential pharmacological applications (N. Pokhodylo et al., 2020).

Molecular Interactions and Stability

The study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, which include the triazole motif, reveals intricate details about the molecular stability, conformational preferences, and the influence of substituents on the interaction energies. Such insights are crucial for understanding the behavior of triazole derivatives in biological systems and could inform the design of molecules with enhanced binding affinity and specificity (Muhammad Naeem Ahmed et al., 2020).

Chiral Discrimination

The separation of enantiomers using an amylose tris-3,5-dimethylphenyl carbamate stationary phase showcases the application of triazole derivatives in chiral chromatography. Understanding the mechanisms behind chiral discrimination is pivotal for pharmaceutical applications where the activity of a drug can significantly depend on its chirality (Y. Bereznitski et al., 2002).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-11-7-12(2)9-15(8-11)24-13(3)18(22-23-24)19(25)21-16-10-14(20)5-6-17(16)26-4/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKGTNARTNACTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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